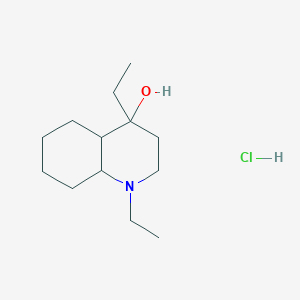![molecular formula C12H9NO4 B12897127 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has a unique structure that combines a furan ring with a benzoic acid moiety, potentially offering diverse chemical reactivity and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then subjected to a condensation reaction with 2-carboxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the benzoic acid ring.
Applications De Recherche Scientifique
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: A simpler furan derivative with antimicrobial properties.
5-Hydroxymethylfurfural: Known for its applications in the production of renewable chemicals.
Furan-2,5-dicarboxylic acid: Used in the synthesis of biodegradable polymers.
Uniqueness
2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is unique due to its combination of a furan ring with a benzoic acid moiety, offering a distinct set of chemical reactivity and biological activities. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C12H9NO4 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
2-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C12H9NO4/c14-12(15)10-4-2-1-3-9(10)11-6-5-8(17-11)7-13-16/h1-7,16H,(H,14,15)/b13-7+ |
Clé InChI |
UKZIGUUVVNEBFL-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/O)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


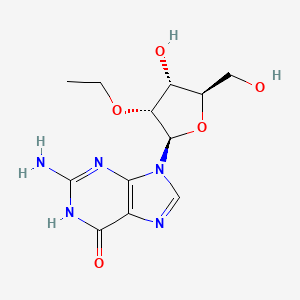

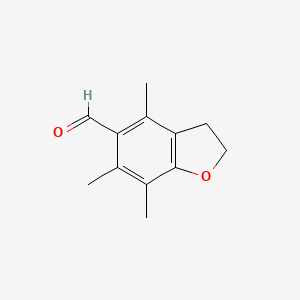
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)
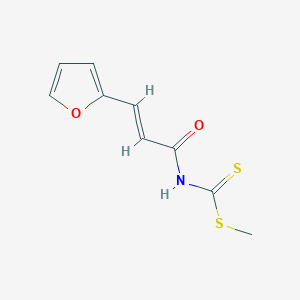
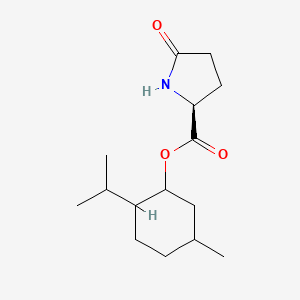
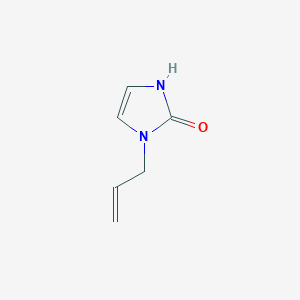
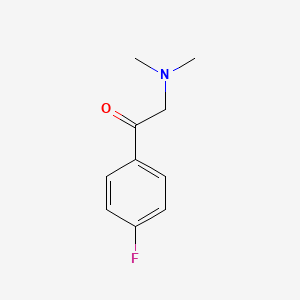
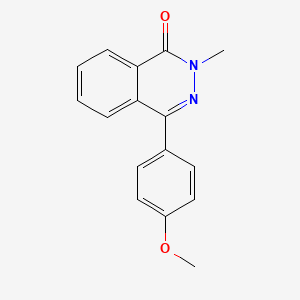
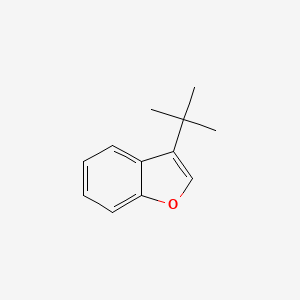
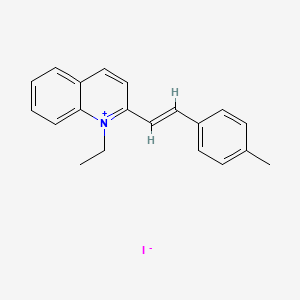
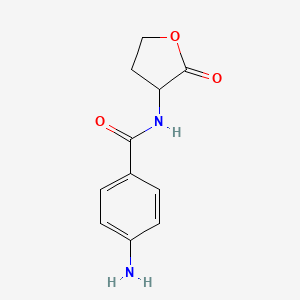
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)
